molecular formula C23H21FN4O2 B2485509 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 1261016-13-0

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide

Cat. No.: B2485509
CAS No.: 1261016-13-0
M. Wt: 404.445
InChI Key: QKDHONJGMLGUJG-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide is a compound of interest in both the pharmaceutical and chemical industries

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often begins with the preparation of the oxadiazole and pyrrole intermediates. One approach involves the cyclization of appropriate hydrazides to form the oxadiazole ring. The subsequent steps typically involve the functionalization of the pyrrole ring and the strategic coupling of both intermediates under carefully controlled conditions.

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions such as temperature, pressure, and choice of solvents is crucial to ensure high yield and purity. Catalysts and automation techniques may be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can participate in several types of reactions:

  • Oxidation: It can undergo oxidation reactions under specific conditions, potentially leading to the formation of oxides.

  • Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

  • Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where different groups can be introduced.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophilic or nucleophilic species for substitution reactions.

Major Products Formed

The products formed will depend on the type of reaction and the conditions used. For example, oxidation might yield sulfoxides, while substitution reactions might introduce alkyl or aryl groups into the structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it could be investigated for its potential bioactivity, such as binding affinity to certain receptors or enzymes.

Medicine

The pharmaceutical potential lies in its structure, which could be a lead compound for designing drugs targeting specific diseases.

Industry

In industry, this compound might find applications in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Other compounds with similar structures include those with oxadiazole and pyrrole rings, such as 2-(4-aminophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. the specific substitutions on the phenyl rings and the presence of the acetamide group in our compound provide unique properties.

Highlighting Uniqueness

What sets this compound apart is its distinct combination of the oxadiazole and pyrrole rings, coupled with the specific fluorophenyl and methylphenyl substitutions

And there we have it—a comprehensive overview of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide. Curious to dive deeper into any particular aspect?

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-15-5-7-17(8-6-15)16(2)25-21(29)14-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13,16H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHONJGMLGUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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